(Chloromethyl)triethoxysilane

Overview

Description

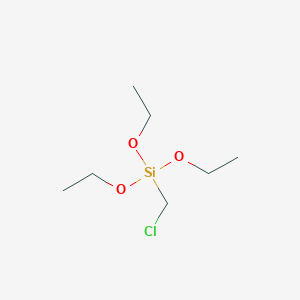

(Chloromethyl)triethoxysilane (ClMTEOS), CAS 15267-95-5, is a chlorinated organosilicon compound with the molecular formula C₇H₁₇ClO₃Si and a molecular weight of 212.75 g/mol . It features a chloromethyl (-CH₂Cl) group attached to a triethoxysilane (-Si(OCH₂CH₃)₃) backbone. This compound is widely used as a silane coupling agent and precursor in synthesizing advanced materials such as polyhedral oligomeric silsesquioxane (POSS) frameworks and hybrid xerogels .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)triethoxysilane can be synthesized through the reaction of chloromethylsilane with ethanol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The general reaction is as follows:

ClCH2SiH3+3C2H5OH→ClCH2Si(OC2H5)3+3H2

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation to achieve the desired purity level .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silane-based polymers.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis and condensation reactions.

Major Products:

Silane-based Polymers: These are formed through condensation reactions and are used in various industrial applications.

Silanols: Formed through hydrolysis, these compounds are intermediates in the production of siloxanes.

Scientific Research Applications

Chemical Synthesis and Surface Modification

Functionalization of Silica Surfaces

(Chloromethyl)triethoxysilane is primarily employed for the functionalization of silica surfaces, enhancing their chemical properties. It acts as a coupling agent that forms stable bonds with siliceous materials, facilitating the attachment of organic moieties. This property is crucial in the development of specialized materials for catalysis and separation processes.

- Case Study: Thorium Separation

A recent study demonstrated the synthesis of a silicon-based quaternary ammonium material using this compound as a coupling agent. The resulting material exhibited high adsorption capacities for Th(IV), achieving a uranium removal rate of 99.75% in simulated reprocessing environments . This highlights its potential in nuclear chemistry applications, particularly in the selective separation of actinides.

Table 1: Performance Metrics of Functionalized Silica Materials

| Material | Grafting Amount (mmol/g) | Quaternization Rate (%) | Uranium Removal Rate (%) |

|---|---|---|---|

| SG-CTSQ 1 | 0.537 | 83.6 | 99.75 |

| SG-CTSQ 2 | 0.450 | 80.0 | 98.50 |

| SG-CTSQ 3 | 0.600 | 85.0 | 99.00 |

Adhesives and Sealants

This compound is also utilized in the formulation of adhesives and sealants due to its ability to enhance adhesion between organic and inorganic substrates. Its hydrolyzable groups allow for the formation of siloxane networks upon curing, which improves the mechanical properties and durability of the final product.

- Application Example

In construction and automotive industries, adhesives modified with this compound demonstrate improved water resistance and thermal stability, making them suitable for demanding environments.

Coatings and Surface Treatments

The compound serves as an effective additive in coatings to improve water repellency, scratch resistance, and overall durability. It modifies the surface characteristics of paints and coatings, leading to enhanced performance in various applications.

- Industrial Use

Coatings formulated with this compound have been shown to significantly reduce surface wettability, thereby improving resistance to corrosion and environmental degradation.

Biomedical Applications

Emerging research indicates potential applications in biomedical fields, particularly in drug delivery systems and tissue engineering. The ability to functionalize surfaces with biomolecules can enhance biocompatibility and promote cell adhesion.

- Case Study: Drug Delivery Systems

A study investigated the use of this compound-modified nanoparticles for targeted drug delivery. The results indicated improved loading capacity and controlled release profiles, demonstrating its utility in pharmaceutical applications .

Environmental Applications

The compound's reactivity allows it to be used in environmental remediation processes, particularly in the adsorption of heavy metals from wastewater.

Mechanism of Action

The mechanism of action of (Chloromethyl)triethoxysilane involves the formation of siloxane bonds through condensation reactions. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to react with various nucleophiles. The ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to act as a versatile intermediate in the synthesis of silicon-based materials .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between ClMTEOS and analogous chloroalkyltrialkoxysilanes:

Key Observations:

Substituent Length :

- ClMTEOS has the shortest chloroalkyl chain (-CH₂Cl), enabling higher reactivity in nucleophilic substitutions compared to longer-chain analogs like (3-chloropropyl)triethoxysilane .

- Longer substituents (e.g., 3-chloropropyl) enhance hydrophobicity and flexibility in hybrid materials, impacting pore structure in xerogels .

Alkoxy Group Variation :

- Triethoxy groups (ClMTEOS) hydrolyze slower than trimethoxy groups (e.g., (3-chloropropyl)trimethoxysilane), allowing controlled crosslinking in sol-gel processes .

- Diethoxy groups (Chloromethyl-Diethoxy-Methylsilane) reduce crosslinking density, making them suitable for less rigid polymers .

Applications :

Biological Activity

(Chloromethyl)triethoxysilane, a silane coupling agent, is widely used in various fields including materials science, biotechnology, and pharmaceuticals. Its biological activity is of particular interest due to its potential applications in drug delivery systems, surface modification, and as an antimicrobial agent. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the chemical formula CHClOSi and is characterized by a chloromethyl group attached to a triethoxysilane backbone. This structure allows it to react with various substrates, making it useful for functionalizing surfaces.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound when used to modify surfaces. For instance, coatings derived from this compound showed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Case Study : A study published in ACS Omega reported that surfaces treated with this compound exhibited reduced biofilm formation and bacterial adhesion, indicating its potential as an antibacterial coating in medical devices .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral activities. Research has indicated that coatings containing this compound can effectively inhibit viral replication.

- Research Findings : The same study highlighted its effectiveness against Tobacco Brown Rugose Virus (ToBRFV), suggesting applications in agricultural settings for protecting crops .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with microbial cell walls and viral particles. The chloromethyl group facilitates interaction with nucleophilic sites on these organisms, leading to disruption of their structural integrity.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in biological systems. The NIOSH Occupational Exposure Banding process categorizes this compound based on its potential health effects:

- Occupational Exposure Band : It falls under Band D or E, indicating that it may cause serious health effects at relatively low doses . This classification underscores the importance of handling precautions when working with this compound in laboratory or industrial settings.

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | CHClOSi |

| Antibacterial Activity | Effective against S. aureus and E. coli |

| Antiviral Activity | Inhibits ToBRFV replication |

| Toxicological Band | Band D/E (potential serious health effects) |

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing (chloromethyl)triethoxysilane in laboratory settings?

The synthesis involves reacting ethanol with metal silicon in the presence of catalysts and solvents. Key parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOH) influence reaction rates and yields of di-/triethoxysilanes .

- Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and reduce side reactions.

- Reactor design : Continuous-flow reactors enhance heat distribution and reduce by-products like tetraethoxysilane . Post-synthesis purification typically employs fractional distillation under reduced pressure (boiling point: ~180°C ).

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Gas Chromatography (GC) : Quantifies purity (>95% GC grade) by separating volatile impurities .

- Nuclear Magnetic Resonance (NMR) : Confirms structure via characteristic peaks (e.g., CH2Cl group at ~3.5 ppm in H NMR) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., Si-O-C at ~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in airtight containers at 4°C to prevent hydrolysis and degradation .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may irritate mucous membranes .

- Non-sparking tools : Required to prevent ignition due to flammability .

Q. How does this compound participate in sol-gel processes for material functionalization?

The compound acts as a bifunctional precursor:

- Hydrolysis : Ethoxy groups (-OEt) hydrolyze to form silanol (Si-OH), enabling crosslinking.

- Organofunctional reactivity : The chloromethyl (-CH2Cl) group facilitates covalent bonding with substrates (e.g., polymers, metals) . Reaction conditions (pH, temperature) must be tightly controlled to balance hydrolysis and condensation rates .

Q. What are common side reactions observed during this compound utilization?

- Self-condensation : Competing silanol crosslinking can form oligomers, reducing functional group availability .

- Hydrolysis : Premature reaction with ambient moisture degrades reactivity; anhydrous solvents (e.g., dried toluene) mitigate this .

Advanced Research Questions

Q. How can researchers manage by-products like tetraethoxysilane during synthesis?

- Recycling : Tetraethoxysilane can be hydrolyzed to recover ethanol, which is reintroduced into the reaction .

- Process optimization : Adjusting ethanol-to-silicon ratios and reaction time minimizes tetraethoxysilane formation .

Q. What strategies enhance this compound’s efficacy in nanoparticle functionalization?

- Surface modification : Functionalize Fe3O4 nanoparticles via sol-gel methods, using this compound as a linker for subsequent Schiff base reactions .

- Reaction conditions : Use mild temperatures (25–60°C) and inert atmospheres to preserve nanoparticle integrity .

Q. How does grafting this compound improve adhesive performance in polymer systems?

- Covalent bonding : The silane’s -CH2Cl group reacts with hydroxyl groups on poly-α-olefin (APAO) backbones, enhancing thermal stability and solvent resistance .

- Crosslinking density : Optimize silane concentration (1–5 wt%) to balance adhesion strength and flexibility .

Q. What factors influence the hydrolytic stability of this compound in aqueous environments?

- pH dependency : Acidic conditions accelerate hydrolysis, while neutral/basic conditions favor stability .

- Steric effects : Bulky substituents on silicon delay hydrolysis; however, the chloromethyl group’s electrophilicity increases susceptibility .

Q. How do catalytic systems affect hydrosilylation reactions involving this compound?

- Platinum-based catalysts : Karstedt’s catalyst (e.g., chloroplatinic acid) achieves >90% conversion in hydrosilylation with allyl glycidyl ether at 90°C .

- Kinetic analysis : Monitor reaction progress via GC to optimize catalyst loading (3–5 ppm Pt) and minimize side products like isomerized alkenes .

Q. Data Contradictions and Methodological Considerations

- Synthesis yield discrepancies : Variations in reported yields (70–95%) arise from differences in catalyst activity and solvent purity .

- Reactivity in adhesives : Conflicting data on optimal silane concentration (1–5 wt%) highlight the need for substrate-specific optimization .

- Hydrosilylation selectivity : Competing pathways (e.g., β-hydride elimination) require precise control of stoichiometry and temperature .

Properties

IUPAC Name |

chloromethyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOBWJOCPDIBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065871 | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15267-95-5 | |

| Record name | (Chloromethyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15267-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015267955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.